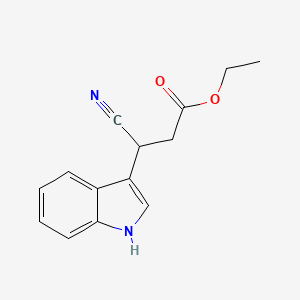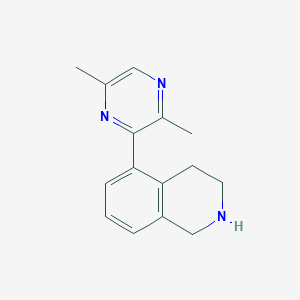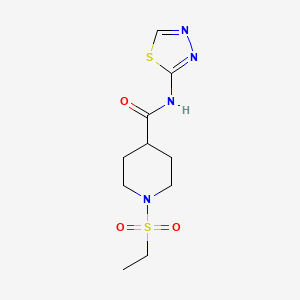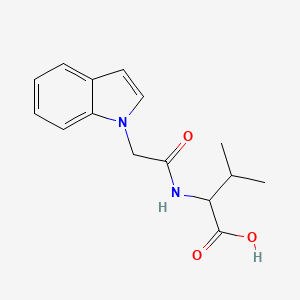
N-allyl-N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide, commonly known as TFB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of benzamides and is widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TFB is based on its ability to bind to specific target proteins and inhibit their activity. TFB has been shown to bind to the active site of enzymes, thereby preventing their catalytic activity. The compound also interacts with specific signaling pathways, leading to the inhibition of cellular processes such as cell proliferation and inflammation.
Biochemical and Physiological Effects:
TFB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. TFB has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB is its high potency and selectivity towards specific target proteins. The compound is also readily available and easy to synthesize, making it a useful tool for scientific research. However, TFB has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors need to be taken into consideration when designing experiments involving TFB.
Future Directions
There are several potential future directions for the research on TFB. One area of interest is the development of novel therapeutic agents based on the chemical structure of TFB. Another area of research is the investigation of the compound's potential applications in the field of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of TFB and its interactions with specific target proteins.
Conclusion:
In conclusion, N-allyl-N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its inhibitory activity against enzymes, anti-inflammatory and anti-tumor properties, and neuroprotective effects. TFB has several advantages for scientific research, including its high potency and selectivity towards specific target proteins. However, the compound also has some limitations that need to be taken into consideration when designing experiments. Overall, TFB is a promising candidate for the development of novel therapeutic agents and further research is needed to fully elucidate its potential applications.
Synthesis Methods
The synthesis of TFB involves the reaction of 4-(trifluoromethyl)benzoic acid with pyridine-3-carboxaldehyde and allylamine in the presence of a coupling reagent. The reaction results in the formation of TFB in high yield and purity. The synthesis method of TFB is well-established, and the compound is readily available for research purposes.
Scientific Research Applications
TFB has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphatases. TFB has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
N-prop-2-enyl-N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c1-2-10-22(12-13-4-3-9-21-11-13)16(23)14-5-7-15(8-6-14)17(18,19)20/h2-9,11H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLHTPFJIFRJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5464770.png)
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![2-(ethoxymethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5464778.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)


![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)


![N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5464845.png)
![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)